N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “1,9-dioxa-4-azaspiro[5.5]undecane”, the InChI code is1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound “1,9-dioxa-4-azaspiro[5.5]undecane” has a molecular weight of 157.21 . It is a powder in physical form .Scientific Research Applications
Synthesis of Dipeptides
A study illustrates a simple two-step procedure for synthesizing dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione (HO-ASUD) activated α-amino acids. This method effectively allows for the DCC coupling of various chiral amino acids without loss of enantiomeric purity, showcasing the versatility of spirocyclic compounds in peptide synthesis (Nowshuddin & Reddy, 2011).
Spirocyclic Ethers and Lactones Synthesis
Another research focuses on the stereochemically controlled synthesis of spirocyclic ethers and lactones with medium-sized carbocyclic rings. The study emphasizes the phenylthio migration technique to achieve desired stereochemistry in creating spiro[4.n]alkanes and alkan-2-ones (Chibale et al., 1993).
Electrochemical Behavior
Investigation into the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been reported. This study highlights the electrochemical applications of spirocyclic compounds, offering insights into their potential use in various electrochemical processes (Abou-Elenien et al., 1991).
Antibacterial Agents
Research exploring spirocyclic derivatives of ciprofloxacin as antibacterial agents demonstrates the bioactive potential of spirocyclic compounds. This study presents the synthesis of ciprofloxacin derivatives employing spirocyclic structures to enhance antibacterial activity against specific strains of bacteria (Lukin et al., 2022).
Prins Cascade Cyclization
A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed. This method underscores the significance of spirocyclic compounds in organic synthesis, providing a new avenue for creating spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).
Trispiropyrrolidine Synthesis
An efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using deep eutectic solvent highlights the utility of spirocyclic compounds in synthesizing complex molecular structures. This study exemplifies the role of spirocyclic compounds in facilitating the synthesis of molecules with multiple stereocenters (Singh & Singh, 2017).
Safety and Hazards
The compound “1,9-dioxa-4-azaspiro[5.5]undecane” has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(17-14-5-3-1-2-4-6-14)18-9-12-21-16(13-18)7-10-20-11-8-16/h14H,1-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNHGCYKEHVMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCOC3(C2)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
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